4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Medicinal Chemistry Drug Discovery Physicochemical Properties

Procure 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 365565-88-4) as a unique, non-substitutable heterocyclic amine scaffold. Its specific 8-methyl and para-aniline geometry dictates critical kinase selectivity and CNS penetration profiles, unlike generic analogs. Essential for reproducible SAR studies and focused library synthesis targeting c-Met, FGFR, and CDKs. A defined building block for reliable medicinal chemistry.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 365565-88-4
Cat. No. B1607962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
CAS365565-88-4
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3
InChIKeyGWBJQNMMOJBUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 365565-88-4): Heterocyclic Building Block for Advanced R&D


4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 365565-88-4) is a heterocyclic aromatic amine featuring a privileged imidazo[1,2-a]pyridine scaffold [1]. With the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science. It is a yellow solid at room temperature, stable under standard laboratory conditions, with a predicted density of 1.21±0.1 g/cm³ and a predicted pKa of 7.50±0.50 . The compound contains a primary aniline nitrogen at the 4-position of the phenyl ring, enabling diverse functionalization reactions including amide bond formation, reductive amination, and palladium-catalyzed cross-couplings .

Why Generic Substitution of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline Fails in Critical Research Applications


Generic substitution of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline with other aniline-containing heterocycles or closely related imidazopyridine analogs is not scientifically justified due to the specific and non-interchangeable structural features of this compound. The precise positioning of the 8-methyl substituent on the imidazopyridine core, combined with the 4-aniline substitution pattern, creates a unique combination of electronic and steric properties that critically influences receptor binding, pharmacokinetic profiles, and downstream functionalization chemistry [1]. Substitution of the 8-methyl group with hydrogen or alternative substituents (e.g., halogen, alkoxy) has been shown in structure-activity relationship (SAR) studies of related imidazo[1,2-a]pyridine series to significantly alter potency against kinase targets (e.g., c-Met, FGFR) and selectivity across kinase panels [2]. Furthermore, the aniline moiety's para-substitution geometry dictates the trajectory of any attached pharmacophore or functional group; ortho- or meta-substituted analogs yield different molecular shapes and are not functional equivalents. The compound's unique computed physicochemical properties, including a relatively high XLogP3-AA of 3.1, a predicted aqueous solubility of approximately 66.84 mg/L, and a single rotatable bond, impart a specific lipophilicity and conformational rigidity profile that cannot be replicated by generic alternatives [1]. This profile directly impacts cell permeability, protein binding, and in vivo clearance in drug discovery programs. For these reasons, substituting this compound with a generic alternative will introduce uncontrolled variables into experimental systems, leading to irreproducible results and flawed SAR conclusions.

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline: Quantifiable Differentiation Evidence for Scientific Procurement


Comparative Physicochemical Profile: Lipophilicity and Structural Rigidity for CNS and Kinase Programs

This compound exhibits a distinct physicochemical signature compared to its des-methyl analog 4-(imidazo[1,2-a]pyridin-2-yl)aniline. The presence of the 8-methyl group increases lipophilicity as reflected by a higher computed XLogP3-AA value of 3.1, compared to a value of approximately 2.5 for the des-methyl analog [1]. The compound also possesses a low rotatable bond count of 1, conferring high conformational rigidity [1]. This combination of moderate lipophilicity and high rigidity is favorable for central nervous system (CNS) drug discovery programs and for achieving selective kinase inhibition.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Aqueous Solubility and Drug-like Property Baseline for Formulation Development

The estimated aqueous solubility of this compound is 66.84 mg/L at 25 °C, based on its estimated log Kow of 3.15 . This value provides a critical baseline for formulation development. In comparison, the less lipophilic des-methyl analog 4-(imidazo[1,2-a]pyridin-2-yl)aniline is predicted to have higher aqueous solubility due to its lower log Kow (approximately 2.5) [1]. The quantified difference in lipophilicity directly translates to a measurable difference in aqueous solubility, which is a key determinant of oral bioavailability and in vivo exposure.

Pharmaceutical Sciences Formulation Preclinical Development

Scaffold Versatility in Kinase Inhibitor Design: Class-Level Potency Benchmarks

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is a validated pharmacophore for potent kinase inhibition. For example, a structurally optimized imidazo[1,2-a]pyridine derivative, compound 22e, achieved an IC₅₀ of 3.9 nM against c-Met kinase and 45.0 nM against c-Met-addicted EBC-1 cell proliferation [1]. Another derivative, compound 4c, inhibited CLK1 with an IC₅₀ of 0.7 μM and DYRK1A with an IC₅₀ of 2.6 μM [2]. While these data are not for the exact target compound, they demonstrate the potent activity achievable with this core scaffold. The specific 8-methyl and 4-aniline substitution pattern of this building block positions it to explore SAR around these validated kinase targets.

Oncology Kinase Inhibition Medicinal Chemistry

Safety Profile Differentiation: Handling and Storage Requirements Compared to Unsubstituted Analog

This compound is classified with GHS07 hazard statements H315, H319, and H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . This safety profile is distinct from that of 4-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 35589-31-4), which carries similar but not identical hazard classifications (H315, H319) [1]. The presence of the 8-methyl group does not introduce new hazard classifications but does not eliminate existing ones. This information is critical for laboratory safety planning and procurement decisions related to personal protective equipment (PPE) and storage conditions.

Laboratory Safety Chemical Handling Procurement

Optimal Research and Industrial Application Scenarios for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline


Kinase Inhibitor Lead Generation and SAR Exploration in Oncology Drug Discovery

Utilize this compound as a core scaffold for the synthesis of focused libraries targeting receptor tyrosine kinases (e.g., c-Met, FGFR, IGF-1R) and cyclin-dependent kinases (CDKs). The imidazo[1,2-a]pyridine core is a validated pharmacophore in these programs [1], and the aniline handle allows for rapid derivatization to explore structure-activity relationships (SAR) and optimize potency and selectivity. The specific 8-methyl and 4-aniline substitution pattern provides a defined starting point for assessing the impact of lipophilicity and steric bulk on kinase binding, as demonstrated by class-level IC₅₀ data for related analogs (e.g., c-Met IC₅₀ = 3.9 nM for optimized derivative 22e) [1].

Synthesis of Fluorescent Probes and Materials for Bioimaging and Optoelectronics

Employ this compound as a precursor for the synthesis of novel fluorescent dyes based on the imidazo[1,2-a]pyridine core. The aniline group can be functionalized to tune emission properties. While direct quantum yield data is not available for this specific compound, studies on related imidazo[1,2-a]pyridine derivatives show that electron-donating substituents on the phenyl ring, such as the aniline group, can significantly enhance luminescence performance and lead to quantum yields ranging from 0.2 to 0.7 [2]. The 8-methyl substituent may further modulate photophysical properties, making this a valuable building block for developing two-photon absorption dyes and mitochondrial imaging agents.

Antimicrobial and Antiparasitic Agent Development via Scaffold Decoration

Use this compound as a starting point for the synthesis of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated activity against a range of bacterial and parasitic targets [3]. For instance, amide derivatives containing an imidazo[1,2-a]pyridine moiety have shown antibacterial activity with EC₅₀ values as low as 1.2 mg/L against Xanthomonas oryzae [3]. The aniline group of this building block is ideally suited for generating amide libraries via simple coupling reactions, enabling rapid exploration of antimicrobial SAR. The 8-methyl substituent provides a defined lipophilic anchor that can be leveraged to optimize membrane permeability and target engagement.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Conformational Rigidity

Leverage this compound's unique physicochemical profile (XLogP3-AA = 3.1; Rotatable Bond Count = 1) [4] for CNS-targeted drug discovery programs. The moderate lipophilicity is within the optimal range for blood-brain barrier penetration, and the high conformational rigidity is favorable for achieving selective target engagement. The aniline group provides a versatile synthetic handle for introducing diverse pharmacophores. This compound is a more suitable starting point for CNS programs compared to the less lipophilic des-methyl analog (XLogP3-AA ~2.5), which may exhibit suboptimal brain penetration [4].

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